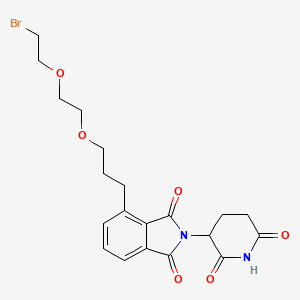![molecular formula C9H14O2 B14761314 dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-3’H-7-oxaspiro[bicyclo[410]heptane-3,2’-furan] is a spiro compound characterized by a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] typically involves the formation of a spirocyclopropane ring. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spirocyclopropane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.
Industry: Used in the production of advanced materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism of action of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] involves its interaction with molecular targets through its spirocyclopropane ring. This ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds also feature a spirocyclopropane ring and are used in medicinal chemistry.
Bicyclo[2.2.1]heptane: Known for its use in the synthesis of natural products and bioactive compounds.
Bicyclo[4.1.0]heptane: Another spiro compound with applications in synthetic chemistry.
Uniqueness
Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
spiro[7-oxabicyclo[4.1.0]heptane-3,2'-oxolane] |
InChI |
InChI=1S/C9H14O2/c1-3-9(10-5-1)4-2-7-8(6-9)11-7/h7-8H,1-6H2 |
Clé InChI |
UFCDQZLLSOMAIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC3C(C2)O3)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
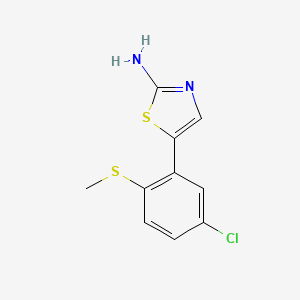
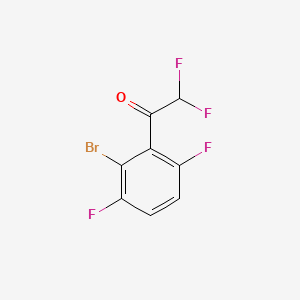
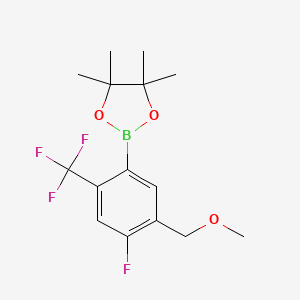
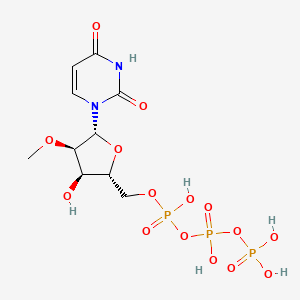
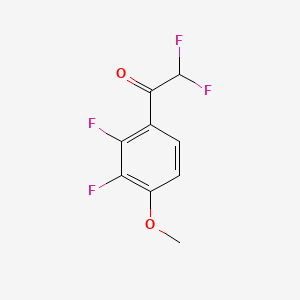


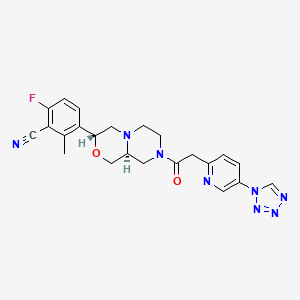
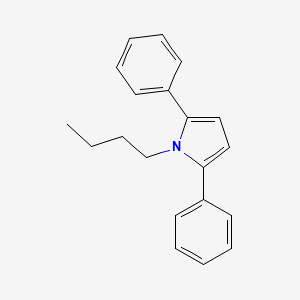
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)


